molecular formula C11H11N3OS B2995477 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide CAS No. 514218-51-0

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

Cat. No.: B2995477
CAS No.: 514218-51-0
M. Wt: 233.29
InChI Key: JTCLAUGHTOEEQY-UHFFFAOYSA-N
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Description

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a chemical compound with the molecular formula C₁₁H₁₁N₃OS. This compound is part of the cyanoacetamide family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both cyano and acetamide functional groups makes it a versatile intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are typically heterocyclic compounds, which have significant applications in medicinal chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is unique due to the presence of both cyano and acetamide groups, which provide a versatile platform for further chemical modifications. Its ability to participate in a wide range of reactions and form diverse heterocyclic compounds makes it valuable in various fields of research and industry .

Properties

IUPAC Name

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-3-8-7(2)16-11(9(8)6-13)14-10(15)4-5-12/h3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCLAUGHTOEEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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